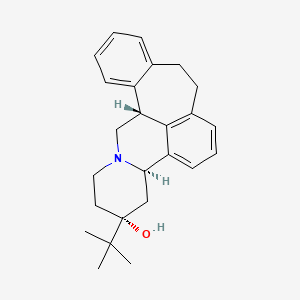

(+)-Butaclamol

Vue d'ensemble

Description

Butaclamol est un composé chimique connu pour son rôle d'antagoniste des récepteurs de la dopamine. Il est principalement utilisé dans les milieux de recherche et n'a pas été commercialisé en tant que médicament thérapeutique. Le composé est connu pour sa capacité à se lier aux récepteurs de la dopamine, en particulier le sous-type D2, et à bloquer les actions de la dopamine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Butaclamol implique plusieurs étapes, à partir de précurseurs facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de températures élevées pour faciliter la cyclisation et les modifications des groupes fonctionnels .

Méthodes de production industrielle : Bien que Butaclamol ne soit pas produit à l'échelle industrielle en raison de son utilisation limitée en recherche, les méthodes de synthèse utilisées en laboratoire peuvent être mises à l'échelle avec des modifications appropriées des conditions de réaction et des techniques de purification .

Analyse Des Réactions Chimiques

Types de réactions : Butaclamol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.

Réduction : Le composé peut être réduit pour modifier les cycles aromatiques ou le cycle contenant de l'azote.

Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes alkyle ou aryle dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Réactifs comme les halogénoalcanes ou les halogénoarènes en présence d'une base forte.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des cycles aromatiques modifiés .

4. Applications de la recherche scientifique

Butaclamol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs de la dopamine.

Biologie : Aide à comprendre le rôle des récepteurs de la dopamine dans divers processus biologiques.

Médecine : Utilisé dans des études précliniques pour étudier les effets thérapeutiques potentiels des antagonistes des récepteurs de la dopamine.

Industrie : Utilisation limitée dans le développement de nouveaux antipsychotiques.

5. Mécanisme d'action

Butaclamol exerce ses effets en se liant aux récepteurs de la dopamine, en particulier le sous-type D2, et en bloquant les actions de la dopamine. Cette action antagoniste empêche la dopamine d'exercer ses effets sur le récepteur, modulant ainsi les voies de signalisation dopaminergiques. La stéréosélectivité du composé joue un rôle crucial dans son affinité de liaison et son efficacité .

Composés similaires :

Halopéridol : Un autre antagoniste des récepteurs de la dopamine avec un mécanisme d'action similaire.

Drogopéridol : Utilisé comme antipsychotique et antiémétique, agit également sur les récepteurs de la dopamine.

Métoclopramide : Principalement utilisé comme antiémétique, il possède également des propriétés d'antagoniste des récepteurs de la dopamine.

Unicité : Butaclamol est unique en raison de sa forte affinité pour le récepteur D2 de la dopamine et de ses propriétés de liaison stéréosélective. Contrairement à certains autres antagonistes des récepteurs de la dopamine, Butaclamol n'a pas été commercialisé en tant que médicament thérapeutique, ce qui en fait principalement un outil de recherche .

Applications De Recherche Scientifique

(+)-Butaclamol is aResolved optical isomer of Butaclamol, an antipsychotic drug that belongs to a novel chemical class . While butaclamol itself was studied for schizophrenia treatment, it was never marketed and is now primarily used in research . this compound is the potent neuroleptic form, while (-)-butaclamol is inactive .

Scientific Research Applications

This compound is primarily utilized in scientific research due to its action as a dopamine receptor-blocking agent . Research applications include:

- Antipsychotic Activity: Studies have demonstrated the antipsychotic activity of this compound in humans . It has been shown to abolish amphetamine-induced stereotyped and rotational behavior in rats .

- Dopamine Receptor Blockade: this compound's mechanism of action involves blocking dopamine receptors, which is crucial for understanding dopaminergic and adrenergic mechanisms in the brain .

- cGAS Inhibition: Butaclamol has been identified as a novel inhibitor of cyclic GMP-AMP synthase (cGAS) . This inhibition can reduce the production of 2’3’-cGAMP, a molecule produced as a result of cGAS enzymatic activity .

- Research on Schizophrenia: Butaclamol was studied for the treatment of schizophrenia but was never marketed . It serves as a model for hypotheses on the molecular requirements for neuroleptic activity .

Behavioral Studies

This compound has been shown to have several behavioral effects:

- Abolishes amphetamine-induced stereotyped behavior in rats

- Abolishes rotational behavior in rats with unilateral lesions in the substantia nigra

- Inhibits lever-pressing response in continuous avoidance procedures

- Blocks discriminated avoidance behavior

- Decreases ambulation and rearing in open field tests

- Antagonizes epinephrine-induced mortality at high doses

cGAS Inhibition Mechanism

Butaclamol inhibits cGAS activation induced by dsDNA, reducing the generation of 2’3’-cGAMP . It does not suppress STING agonist-induced luciferase reporter gene expression, suggesting it specifically inhibits cGAS but not STING . The inhibition of cGAS activation by butaclamol results in the reduction of cGAS-target gene, IFN-β .

Conformational Properties

Conformational energy calculations using the MM2 program have identified four energy-minimized conformations for this compound :

- Trans conformer A

- Trans conformer B

- Cis conformer A

- Cis conformer B

Trans conformer A is considered the most likely biologically active form .

Case Studies

- Chronic Schizophrenia: Studies evaluating butaclamol in chronic schizophrenic patients showed significant antipsychotic activity comparable to chlorpromazine, but with a higher incidence of extrapyramidal effects .

- Neurotensin Content: Research on the effect of butaclamol stereoisomers on neurotensin content in rat brain regions indicated that D2 receptor blockade is required for increased neurotensin concentrations after antipsychotic drug treatment .

Data Table

Mécanisme D'action

Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .

Comparaison Avec Des Composés Similaires

Haloperidol: Another dopamine receptor antagonist with a similar mechanism of action.

Droperidol: Used as an antipsychotic and antiemetic, also acts on dopamine receptors.

Metoclopramide: Primarily used as an antiemetic, it also has dopamine receptor antagonist properties.

Uniqueness: Butaclamol is unique due to its high affinity for the D2 dopamine receptor and its stereoselective binding properties. Unlike some other dopamine receptor antagonists, Butaclamol has not been marketed as a therapeutic drug, making it primarily a research tool .

Activité Biologique

(+)-Butaclamol is a compound primarily recognized for its role as a dopamine receptor antagonist, particularly targeting D2 receptors. Its biological activity extends beyond neuropharmacology, showing potential in various therapeutic areas, including immunology and endocrinology. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and research findings.

This compound functions mainly as an antagonist at dopamine D2 receptors, which are crucial in regulating neurotransmission related to mood and behavior. The blockade of these receptors is linked to its antipsychotic effects. In addition to its dopaminergic activity, recent studies have highlighted its role as an inhibitor of cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response.

cGAS Inhibition

A significant study demonstrated that this compound inhibits cGAS activation induced by double-stranded DNA (dsDNA). This inhibition leads to reduced production of 2'3'-cGAMP, a secondary messenger involved in immune signaling. The results indicate that butaclamol specifically targets the cGAS pathway without affecting other pattern-recognition receptors, suggesting its potential for treating chronic inflammatory diseases .

Antipsychotic Activity

Clinical evaluations have shown that this compound exhibits significant antipsychotic properties comparable to chlorpromazine (CPZ). In a double-blind study involving chronic schizophrenia patients, doses up to 50 mg/day were effective but associated with a higher incidence of extrapyramidal symptoms compared to CPZ. A lower maintenance dose of 5 to 20 mg/day was suggested for better tolerability .

Neurotensin Modulation

Research has indicated that this compound affects neurotensin levels in the brain, particularly in regions associated with dopamine signaling. Chronic administration increased neurotensin concentrations in the caudate nucleus and nucleus accumbens, supporting the hypothesis that D2 receptor antagonism is linked to neuropeptide modulation .

Endocrine Effects

Studies on hormone secretion profiles revealed that this compound influences growth hormone and prolactin levels. Administration of this compound resulted in altered secretory patterns, which may have implications for understanding its broader endocrine effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

Numéro CAS |

36504-93-5 |

|---|---|

Formule moléculaire |

C25H31NO |

Poids moléculaire |

361.5 g/mol |

Nom IUPAC |

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |

Clé InChI |

ZZJYIKPMDIWRSN-TZBSWOFLSA-N |

SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

SMILES isomérique |

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |

SMILES canonique |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Apparence |

Solid powder |

Key on ui other cas no. |

36504-93-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

36504-94-6 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.